2-(1-Naphthyloxy)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

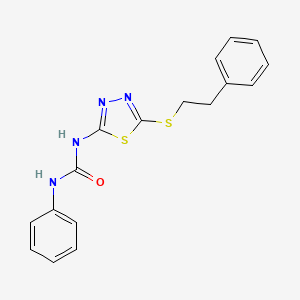

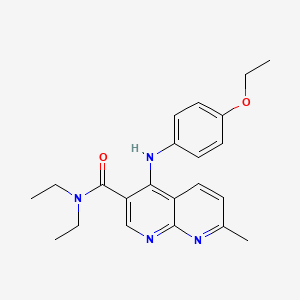

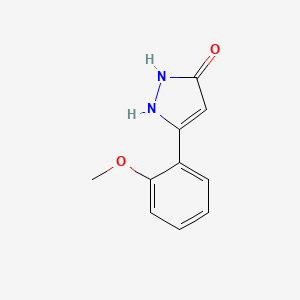

2-(1-Naphthyloxy)butanoic acid is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.27 . It is used for research purposes .

Synthesis Analysis

The synthesis of compounds similar to 2-(1-Naphthyloxy)butanoic acid, such as naphthofurans, involves the intramolecular formation of a furan ring starting with properly substituted α-naphthyloxycarbonyl compounds and their corresponding acetals . Polysubstituted naphtho[1,2-b]furans were obtained by cyclization of asymmetrically substituted 1-naphthyloxy ketones by heating at high temperature in polyphosphoric acid .Molecular Structure Analysis

The molecular structure of 2-(1-Naphthyloxy)butanoic acid consists of 14 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications

- Application : It promotes cell elongation, root development, and fruit setting in plants. Researchers use NBA to study plant hormone signaling pathways and investigate its effects on crop yield and quality .

- Application : Researchers explore NBA’s potential for phytoremediation—using plants to remove pollutants from soil and water. NBA-treated plants may help clean up contaminated sites .

- Application : Chemists utilize NBA in cyclization reactions to create structurally diverse compounds. For example, cyclization of NBA-derived aldehydes yields naphtho-furans with interesting biological properties .

- Application : Researchers employ NBA to modify proteins and study their behavior. It helps elucidate protein-protein interactions, post-translational modifications, and cellular processes .

- Application : Scientists use NBA in binding assays to explore receptor-ligand interactions. It aids in drug discovery and understanding cellular responses .

- Application : Researchers investigate NBA’s potential as a therapeutic agent for inflammatory conditions. It may modulate immune responses and reduce inflammation .

Plant Growth Regulators (PGRs) and Hormone Analogs

Phytoremediation and Environmental Cleanup

Organic Synthesis and Cyclization Reactions

Proteomics Research and Protein Function Studies

Biological Assays and Receptor Binding Studies

Pharmacological Research and Anti-Inflammatory Properties

properties

IUPAC Name |

2-naphthalen-1-yloxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-2-12(14(15)16)17-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGCTWMYGZDHFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701034946 |

Source

|

| Record name | 2-(1-Naphthyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Naphthyloxy)butanoic acid | |

CAS RN |

161904-60-5 |

Source

|

| Record name | 2-(1-Naphthyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2648157.png)

![N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2648163.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2648167.png)

![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2648176.png)